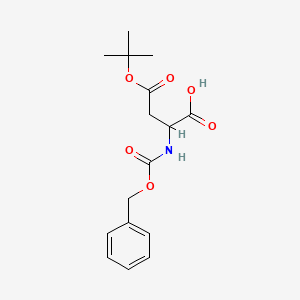

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSLRFBLVZUVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multi-step organic synthetic procedures starting from suitable amino acid precursors. The key steps include:

- Amino Group Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino function to prevent undesired reactions during subsequent steps.

- Carboxyl Group Protection: Protection of the carboxylic acid moiety as a tert-butyl ester (tert-butoxycarbonyl, Boc) to enhance compound stability and allow selective deprotection later.

- Selective Functionalization: The butanoic acid backbone is modified to introduce the 4-oxobutanoic acid structure with the tert-butoxy group.

- Purification: Typically achieved by flash chromatography on silica gel using appropriate solvent systems (e.g., petroleum ether/ethyl acetate).

This approach allows precise control over the stereochemistry and functional group reactivity, which is critical for downstream applications in peptide synthesis and biochemical assays.

Detailed Synthetic Route

A representative synthetic route based on literature and supplier protocols is summarized as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino group with benzyloxycarbonyl chloride (Cbz-Cl) | Cbz-Cl, base (e.g., Na2CO3), aqueous-organic biphasic system | Forms Cbz-protected amino acid intermediate |

| 2 | Esterification of carboxylic acid to tert-butyl ester | tert-Butanol, acid catalyst or Boc anhydride, BF3·Et2O | Protects carboxyl group as tert-butyl ester |

| 3 | Introduction of 4-oxo group on butanoic acid backbone | Oxidation or selective functional group transformation | Ensures correct keto functionality |

| 4 | Purification | Flash chromatography on silica gel | Solvent system: petroleum ether/ethyl acetate |

| 5 | Characterization | NMR, MS, TLC, HPLC | Confirms purity and stereochemistry |

This sequence can be adapted to produce either the (R)- or (S)-enantiomer, depending on the starting amino acid and conditions.

Reaction Monitoring and Conditions

- Solvents: Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), and tert-butanol.

- Bases: Potassium carbonate or triethylamine are frequently employed to neutralize acids and facilitate coupling reactions.

- Temperature: Reactions are typically conducted at room temperature or under cooling (ice bath) to control reaction rates and stereochemical integrity.

- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to monitor reaction progress and confirm intermediate formation.

Stock Solution Preparation Table for (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 2.9295 | 14.6473 | 29.2946 |

| 5 mM Solution Volume (mL) | 0.5859 | 2.9295 | 5.8589 |

| 10 mM Solution Volume (mL) | 0.2929 | 1.4647 | 2.9295 |

Note: Volumes calculated based on molecular weight 341.36 g/mol.

Physical and Chemical Properties Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO7 |

| Molecular Weight | ~341.36 g/mol |

| Appearance | White to off-white solid |

| Purity | >97% (by HPLC) |

| Storage | Refrigerated conditions recommended |

| Functional Groups | Benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), amino acid backbone |

- The compound's synthesis relies heavily on classical protecting group chemistry, with the Cbz and Boc groups providing orthogonal protection that enables selective deprotection and functionalization steps.

- The use of standard peptide coupling reagents such as HBTU and HOBT in related synthetic routes facilitates amide bond formation while preserving stereochemical integrity.

- Reaction conditions including solvent choice, temperature, and stoichiometry critically influence yield and purity.

- The compound’s stereochemistry ((R)- or (S)-) can be controlled by the choice of starting amino acid and reaction conditions, which is essential for its biological and synthetic applications.

- Analytical techniques such as NMR, mass spectrometry, and chromatography are indispensable for confirming the structure and purity of the final product.

- The compound serves as a valuable intermediate in the synthesis of more complex peptides and bioactive molecules, demonstrating its importance in medicinal chemistry and biochemical research.

The preparation of this compound is a well-established multi-step synthetic process involving the strategic use of protective groups to stabilize reactive functionalities. The synthetic methodology is supported by robust reaction monitoring and purification techniques to ensure high purity and stereochemical fidelity. This compound’s versatility and stability make it a critical reagent in peptide chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the protective groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides and other complex molecules where the protective groups have been removed, allowing the functional groups to participate in further reactions .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves the protection and deprotection of functional groups. The protective groups prevent unwanted reactions during synthesis, allowing for the selective formation of peptide bonds and other desired reactions. The deprotection process involves the cleavage of the protective groups under specific conditions, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Compound 1 : (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

- CAS No.: Not provided.

- Molecular Formula : C₁₅H₂₀O₅

- Molecular Weight : 280.31 g/mol

- Key Differences: Replaces the Cbz-protected amino group with a benzyl substituent. Lacks the amino functionality, making it unsuitable for peptide bond formation.

- Applications: Used as a chiral building block in non-peptidic syntheses .

Compound 2 : 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic Acid

- CAS No.: Not provided.

- Molecular Formula: C₁₀H₁₇NO₆

- Molecular Weight : 247.24 g/mol

- Key Differences: Boc (tert-butoxycarbonyl) instead of Cbz for amino protection. Methoxy ester instead of tert-butoxy ester.

- Implications: Boc is base-sensitive, requiring acidic conditions for deprotection (e.g., trifluoroacetic acid).

Positional Isomerism

Compound 3 : (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic Acid

- CAS No.: 47307-26-6

- Molecular Formula: C₁₆H₂₁NO₆

- Molecular Weight : 323.34 g/mol

- Key Difference: Cbz-amino group at the 3-position instead of the 2-position.

- Implications :

Stereochemical Variations

Compound 4 : (R)- and (S)-Enantiomers as Hydrates

- CAS No.: 210471-09-3 (R) and 229957-50-0 (S)

- Molecular Formula: C₁₆H₂₃NO₇ (hydrate)

- Molecular Weight : 341.36 g/mol

- Key Differences :

Complex Derivatives

Compound 5 : (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic Acid

- CAS No.: 4583-13-5

- Molecular Formula: Not provided.

- Key Features :

- Incorporates a pyrrolidinyl group, increasing structural complexity.

- Dual protection (Cbz and Boc) enables orthogonal deprotection strategies.

- Applications : Used in macrocyclic peptidomimetics targeting protein-protein interactions .

Comparative Data Table

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known as (R)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, is a complex organic compound with significant implications in biochemical research and medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in enzyme mechanisms and protein-ligand interactions.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group, an amino group, and a tert-butoxy group. The molecular formula is , with a molecular weight of 341.36 g/mol. The presence of the tert-butoxy group enhances its solubility and stability, making it a versatile compound for various applications.

The biological activity of this compound primarily involves its interaction with proteins. The benzyloxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. This characteristic is crucial for studying enzyme mechanisms and understanding protein-ligand interactions .

Enzyme Mechanisms

Research indicates that this compound is utilized to probe enzyme mechanisms due to its ability to form stable complexes with target proteins. This property allows researchers to investigate the kinetics and dynamics of enzymatic reactions.

Protein-Ligand Interactions

The compound's affinity for various proteins makes it a valuable tool in biochemical assays aimed at understanding protein functions and interactions. It serves as a model compound for exploring ligand binding sites and the effects of structural modifications on binding affinity .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for synthesizing pharmaceutical agents. Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation .

Study on Antiplasmodial Activity

A study investigated the antiplasmodial activity of novel derivatives related to this compound. The results showed that compounds with similar structural features exhibited significant antimalarial activity, suggesting potential applications in developing treatments against malaria .

Inhibition Studies

Inhibition studies have demonstrated that derivatives of this compound can effectively inhibit specific proteases involved in immune responses. For instance, selective inhibition of SPPL2a (an aspartic intramembrane protease) was achieved using compounds related to this compound, highlighting its potential for therapeutic applications in autoimmune diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action | Molecular Weight |

|---|---|---|---|

| This compound | Enzyme inhibitor, protein-ligand interactions | Forms stable complexes with proteins | 341.36 g/mol |

| (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | Similar activities; potential variations in efficacy | Similar mechanism; stereochemistry may affect binding | 341.36 g/mol |

| Fosmidomycin derivatives | Antiplasmodial activity | Targeting Plasmodium metabolism | Varies depending on derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.